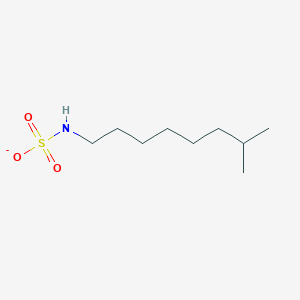
2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4' of 2',3,4,4',6'-pentahydroxychalcone via a glycosidic linkage. It derives from a 2',3,4,4',6'-pentahydroxychalcone. It is a conjugate acid of a 2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside(1-).
Scientific Research Applications
Synthesis and Applications in Carbohydrate Chemistry
2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside, a compound of significant interest in the field of carbohydrate chemistry, has been synthesized and utilized in various studies. For instance, Boulineau and Wei (2004) demonstrated its use in the synthesis of mirror-image carbohydrates, highlighting its potential in the creation of unnatural enantiomers of blood group trisaccharides (Boulineau & Wei, 2004).
Role in Food Chemistry
This compound has also been identified in apple juices and jams, as described by Tomás-Barberán et al. (1993). Their work involved the isolation and identification of this and similar dihydrochalcone glycosides, which contributes to our understanding of the chemical composition of common food products (Tomás-Barberán et al., 1993).
Biocatalysis in Natural Product Synthesis
Gutmann et al. (2014) explored the use of glycosyltransferase-catalysed cascade reactions for the efficient O-β-D-glucosylation of dihydrochalcones. This innovative approach highlights the compound's relevance in the synthesis of natural products like phlorizin and has implications for the preparation of functional food and pharmaceutical ingredients (Gutmann et al., 2014).
Phytochemical Studies
In phytochemical research, Fuendjiep et al. (2002) isolated a related dihydrochalcone glucoside from Guibourtia tessmanii, contributing to the understanding of the chemical diversity in plants and their potential medicinal properties (Fuendjiep et al., 2002).
Enzymatic Studies and Inhibitory Activity
Research by Nishida Jun et al. (2007) investigated hydroxychalcones, including derivatives of pentahydroxychalcone, for their tyrosinase inhibitory activity. Their findings are crucial for understanding the biochemical interactions and potential therapeutic applications of these compounds (Nishida Jun et al., 2007).
Antioxidative Activities
Huang et al. (2012) isolated dihydrochalcone glucosides from Anneslea fragrans var. lanceolata and studied their antioxidative activities. This research is vital for understanding the antioxidative potential of these compounds and their possible health benefits (Huang et al., 2012).
properties
Product Name |
2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside |
|---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1-7,16,18-23,25-30H,8H2/b4-2+/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
GZTXEEPKLNRIEL-LYXDKPSQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



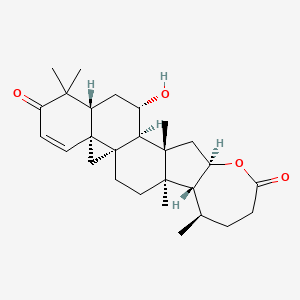
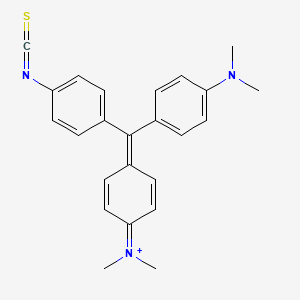
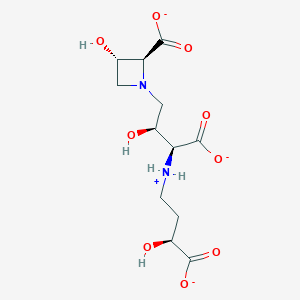
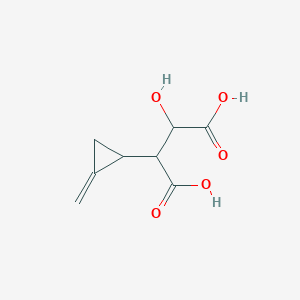

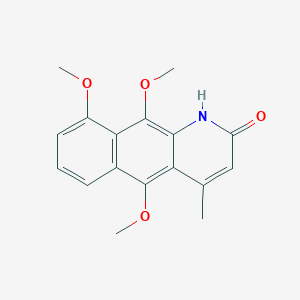

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)


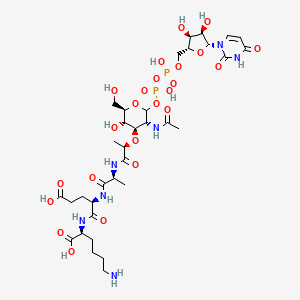
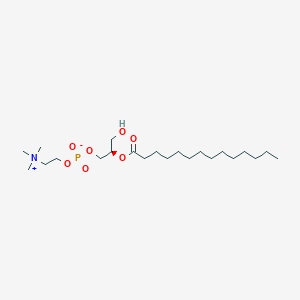
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)
